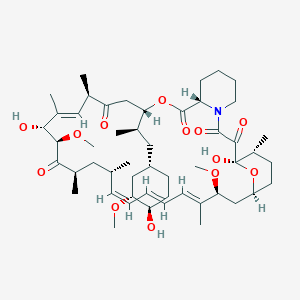

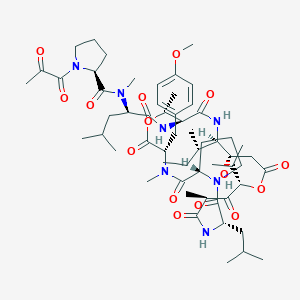

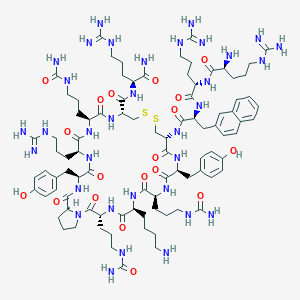

Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)

Descripción general

Descripción

This would involve understanding the structure of the molecule, its components, and its overall function. It seems to be a cyclic peptide, which are often involved in biological processes .

Synthesis Analysis

This would involve understanding how the molecule is synthesized. This could involve chemical reactions, enzymatic processes, or even synthetic biology .Molecular Structure Analysis

This would involve detailed study of the molecule’s structure, possibly using techniques like X-ray crystallography, NMR spectroscopy, or computational modeling .Chemical Reactions Analysis

This would involve studying the chemical reactions the molecule undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the molecule, such as its solubility, stability, melting point, boiling point, etc .Aplicaciones Científicas De Investigación

-

- Application : Cycloalkanes are types of alkanes that have one or more rings of carbon atoms in their structure . They are used in motor fuel, natural gas, petroleum gas, kerosene, diesel, and many other heavy oils . In the medical field, cycloalkanes are used as an organic solvent in the production of drugs . They are also utilized in the manufacture of hair products and in the food industries .

-

- Application : Cycloconverters are AC to AC converters and are used to vary the frequency of a supply to a desired load frequency . They are mainly used in high power applications for frequency reduction . Some of the applications of cyclo-converter include high power AC drives, propulsion systems, high frequency induction heating, synchronous motors in sea and undersea vehicles, electromagnetic launchers, etc .

- Methods : Cycloconverters are constructed using naturally commutated thyristors with inherent capability of bidirectional power flow . They can be single phase to single phase, single phase to three- phase and three-phase to three phase converters .

- Results : The output voltage and frequency of a cycloconverter can be varied continuously and independently using a control circuit . Therefore, unlike other converters, it is a single stage frequency converter .

-

- Application : Cycloalkanes are types of alkanes that have one or more rings of carbon atoms in their structure . They are used in motor fuel, natural gas, petroleum gas, kerosene, diesel, and many other heavy oils . In the medical field, cycloalkanes are used as an organic solvent in the production of drugs . They are also utilized in the manufacture of hair products and in the food industries .

-

- Application : Cycloconverters are AC to AC converters and are used to vary the frequency of a supply to a desired load frequency . They are mainly used in high power applications for frequency reduction . Some of the applications of cyclo-converter include high power AC drives, propulsion systems, high frequency induction heating, synchronous motors in sea and undersea vehicles, electromagnetic launchers, etc .

- Methods : Cycloconverters are constructed using naturally commutated thyristors with inherent capability of bidirectional power flow . They can be single phase to single phase, single phase to three- phase and three-phase to three phase converters .

- Results : The output voltage and frequency of a cycloconverter can be varied continuously and independently using a control circuit . Therefore, unlike other converters, it is a single stage frequency converter .

Safety And Hazards

Propiedades

IUPAC Name |

2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXBICVKLVYNKD-XFTNXAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N11O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) | |

Retrosynthesis Analysis

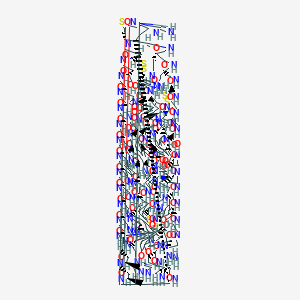

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)